Cas no 1702401-65-7 (methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate)

Technical Introduction: Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate is a brominated and fluorinated phenylglycine derivative with applications in pharmaceutical and fine chemical synthesis. The compound features a reactive ester group and a primary amine, enabling its use as a versatile intermediate in peptide coupling and heterocycle formation. The presence of bromine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the construction of complex aromatic systems. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for medicinal chemistry and agrochemical research. The ester moiety allows for further functionalization, offering flexibility in downstream modifications.
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate structure
1702401-65-7 structure
商品名:methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
CAS番号:1702401-65-7
MF:C9H9BrFNO2
メガワット:262.075665235519
CID:5580976
PubChem ID:103845999

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate 化学的及び物理的性質

名前と識別子

    • METHYL2-AMINO-2-(2-BROMO-4-FLUOROPHENYL)ACETATE
    • Benzeneacetic acid, α-amino-2-bromo-4-fluoro-, methyl ester
    • methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
    • EN300-1911360
    • 1702401-65-7
    • インチ: 1S/C9H9BrFNO2/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8H,12H2,1H3
    • InChIKey: CDHAENSZJWKJEE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C(C(=O)OC)N)F

計算された属性

  • せいみつぶんしりょう: 260.98007g/mol
  • どういたいしつりょう: 260.98007g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • 密度みつど: 1.568±0.06 g/cm3(Predicted)
  • ふってん: 296.2±35.0 °C(Predicted)
  • 酸性度係数(pKa): 6.10±0.10(Predicted)

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1911360-0.5g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
0.5g
$671.0 2023-09-17
Enamine
EN300-1911360-0.05g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
0.05g
$587.0 2023-09-17
Enamine
EN300-1911360-0.25g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
0.25g
$642.0 2023-09-17
Enamine
EN300-1911360-1.0g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
1g
$871.0 2023-05-31
Enamine
EN300-1911360-10.0g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
10g
$3746.0 2023-05-31
Enamine
EN300-1911360-2.5g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
2.5g
$1370.0 2023-09-17
Enamine
EN300-1911360-5g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
5g
$2028.0 2023-09-17
Enamine
EN300-1911360-1g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
1g
$699.0 2023-09-17
Enamine
EN300-1911360-0.1g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
0.1g
$615.0 2023-09-17
Enamine
EN300-1911360-5.0g
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
1702401-65-7
5g
$2525.0 2023-05-31

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate 関連文献

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetateに関する追加情報

Introduction to Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate (CAS No. 1702401-65-7)

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate, identified by its CAS number 1702401-65-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural motif, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate consists of an acetic acid derivative substituted with an amino group and a bromo-fluorinated aromatic ring. This particular arrangement of functional groups imparts distinct chemical reactivity, making it a versatile building block for medicinal chemists. The presence of both bromine and fluorine atoms enhances the compound's interaction with biological targets, which is a critical factor in drug design.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting neurological disorders. Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate has emerged as a key intermediate in the synthesis of potential neuroprotective agents. Studies have demonstrated its role in modulating neurotransmitter activity, which could have significant implications for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific enzymes and receptors has been a focal point in several preclinical investigations.

The fluorinated aromatic ring in methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity. This feature has made it a preferred choice for medicinal chemists seeking to develop drugs with improved pharmacokinetic profiles. Additionally, the bromine substituent provides a handle for further chemical modifications, allowing for the creation of diverse analogues with tailored biological activities.

Recent advancements in computational chemistry have further highlighted the potential of methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate as a scaffold for drug discovery. Molecular docking studies have revealed its strong binding interactions with various protein targets, suggesting its utility in developing inhibitors for therapeutic applications. These computational findings have guided experimental efforts, leading to the identification of several promising lead compounds derived from this intermediate.

The synthesis of methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the bromination and fluorination of an aromatic precursor, followed by functional group transformations to introduce the amino and ester groups. The synthetic route has been optimized to ensure high yield and purity, making it suitable for large-scale production.

In conclusion, methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate (CAS No. 1702401-65-7) is a compound of great interest in pharmaceutical research due to its unique structural features and biological potential. Its role as an intermediate in the synthesis of bioactive molecules has been well-documented, and ongoing studies continue to uncover new applications for this versatile compound. As research progresses, methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate is expected to play a crucial role in the development of novel therapeutic agents that address unmet medical needs.

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